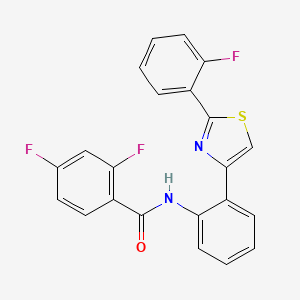

2,4-difluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide

Description

2,4-Difluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide is a benzamide-thiazole hybrid compound characterized by a thiazole core substituted with a 2-fluorophenyl group at position 4 and a benzamide moiety featuring 2,4-difluoro substitutions on the aromatic ring. The synthesis of such compounds typically involves multistep reactions, including the formation of hydrazinecarbothioamide intermediates via nucleophilic addition of substituted benzoic acid hydrazides to isothiocyanates, followed by cyclization to yield thiazole or triazole derivatives .

Structurally, the compound integrates a thiazole ring—a heterocycle known for enhancing pharmacological activity—and fluorine atoms, which improve metabolic stability and bioavailability. The presence of multiple fluorine substituents may also influence electronic properties and intermolecular interactions, as seen in related fluorinated benzamides .

Properties

IUPAC Name |

2,4-difluoro-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F3N2OS/c23-13-9-10-14(18(25)11-13)21(28)26-19-8-4-2-6-16(19)20-12-29-22(27-20)15-5-1-3-7-17(15)24/h1-12H,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVDEHUKCUXRMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4-difluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide typically involves multiple steps. One common route includes the reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline to form the intermediate, which is then coupled with a thiazole derivative . Industrial production methods often involve similar multi-step processes, optimized for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents

Scientific Research Applications

Anticancer Properties

One of the most notable applications of this compound is in cancer treatment. Research indicates that it can be used in combination therapies targeting specific cancer pathways. For instance, a patent describes a method involving the co-administration of this compound with a B-Raf inhibitor to enhance antiproliferative activity against cancer cells. The combination has shown promising results in preclinical models, indicating potential efficacy in treating malignancies driven by B-Raf mutations .

Case Study: Combination Therapy

- Objective: Evaluate the efficacy of 2,4-difluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide in combination with B-Raf inhibitors.

- Results: In vivo studies demonstrated significant tumor reduction compared to monotherapy, suggesting synergistic effects.

Antifungal Activity

The introduction of fluorine atoms into organic molecules often enhances their biological activity. This compound has been evaluated for its antifungal properties against various pathogens. A study noted that derivatives with difluoro(heteroaryl)methyl moieties exhibited strong antifungal activity against strains such as Candida albicans and Aspergillus fumigatus.

Data Table: Antifungal Activity

| Compound | Minimum Inhibitory Concentration (MIC, mg/ml) | Target Organism |

|---|---|---|

| 1a | ≤0.125 | C. albicans |

| 1b | ≤0.25 | A. fumigatus |

| 1c | 1 | T. mentagrophytes |

This data illustrates the compound's potential as an antifungal agent, particularly in immunocompromised patients where systemic mycoses are prevalent .

Pharmacological Mechanisms

The pharmacological mechanisms of this compound involve its interaction with biological targets that regulate cell proliferation and apoptosis. The presence of fluorine enhances lipophilicity and may improve the compound's ability to penetrate cellular membranes, thus increasing its bioavailability and therapeutic efficacy.

Mechanism Insights

- Fluorine Substitution: Enhances metabolic stability and alters binding affinity to target proteins.

- Target Pathways: Inhibition of specific kinases involved in cell signaling pathways critical for cancer progression.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions that introduce the difluoro and thiazole functionalities. Structural analysis through techniques such as X-ray crystallography has provided insights into its molecular geometry and bonding characteristics.

Synthesis Overview

- Key Steps:

- Formation of thiazole ring.

- Introduction of difluoro groups via electrophilic fluorination.

- Final coupling reactions to achieve the desired amide structure.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets, such as enzymes and receptors. The thiazole ring and fluorine atoms play crucial roles in binding to these targets, influencing the compound’s biological activity. Specific pathways and molecular targets vary depending on the application, but often involve inhibition of key enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzamide-Thiazole Derivatives

Key Observations :

- Fluorine Substitution: The target compound’s 2,4-difluorobenzamide group contrasts with mono-fluoro analogs (e.g., in ), which may exhibit reduced steric hindrance and altered binding affinities.

- Thiazole vs.

Table 2: Antimicrobial Activity of Thiazole Derivatives

Insights :

Analysis :

- The target compound’s synthesis likely mirrors high-yield routes (e.g., >90% for ’s piperazine-thiazole hybrids).

- IR data from analogs () confirm the absence of thiol (S-H) bands, supporting the prevalence of thione tautomers in solution .

Crystallographic and Stability Considerations

- Fluorine atoms in the target compound may promote halogen bonding, as seen in N-(2,4-difluorophenyl)-2-fluorobenzamide derivatives, improving crystallinity .

Biological Activity

2,4-Difluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, and mechanisms of action of this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiazole derivatives and fluorinated benzamides. The process often includes:

- Formation of Thiazole Ring : Utilizing 2-fluorophenyl and appropriate thioketones.

- Coupling Reaction : Employing coupling agents to link the thiazole moiety with substituted benzamides.

- Fluorination : Introducing fluorine atoms at the 2 and 4 positions of the benzamide for enhanced biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazole and benzamide exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows:

- Antibacterial Activity : Effective against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The Minimum Inhibitory Concentration (MIC) values reported range from 6.25 to 200 µg/ml depending on the bacterial strain tested .

- Antifungal Activity : The compound also exhibits antifungal effects against strains like Candida albicans and Aspergillus niger, with comparable MIC values .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis.

- Disruption of Membrane Integrity : The presence of fluorine may enhance the lipophilicity of the compound, allowing it to disrupt microbial membranes more effectively.

Case Studies

- Antimicrobial Screening : A study conducted on a series of thiazole derivatives, including our compound, showed promising results against various pathogens. The study utilized standard drugs for comparison and found that certain derivatives exhibited superior activity .

- Comparative Analysis : In a comparative study involving multiple thiazole-based compounds, this compound was highlighted for its potent activity against resistant strains of bacteria, suggesting its potential as a lead compound in drug development .

Data Table

| Compound Name | Antibacterial Activity (MIC µg/ml) | Antifungal Activity (MIC µg/ml) |

|---|---|---|

| This compound | 6.25 - 200 | 10 - 100 |

| Standard Drug (Ceftizoxime) | 8 - 32 | Not applicable |

| Standard Drug (Fluconazole) | Not applicable | 5 - 50 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2,4-difluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclocondensation of substituted thioamides with α-haloketones to form the thiazole core, followed by coupling with fluorinated benzamide intermediates. Key steps include:

- Thiazole formation : React 2-(2-fluorophenyl)thioamide with 2-bromo-1-(2-aminophenyl)ethanone under reflux in ethanol (70–80°C) to generate the thiazole ring .

- Amide coupling : Use EDC/HOBt or DCC-mediated coupling of the thiazole-amine intermediate with 2,4-difluorobenzoic acid in DMF .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures confirm its structure?

- Key Techniques :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for fluorophenyl groups) and thiazole C-H (δ 6.7–6.8 ppm) .

- IR : Confirm amide C=O (1650–1680 cm⁻¹) and thiazole C=N (1590–1610 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~423 for C₂₂H₁₄F₃N₂OS) validate molecular weight .

Q. How is the compound’s preliminary bioactivity screened against microbial or cancer targets?

- Assays :

- Antimicrobial : Broth microdilution (MIC) against Candida albicans and Staphylococcus aureus; fluorinated thiazoles often show MICs ≤7.81 µg/mL .

- Anticancer : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends explain its antimicrobial potency compared to analogs?

- Key Findings :

- Fluorine Substitution : 2,4-Difluoro groups enhance lipophilicity and membrane penetration, improving activity against Gram-positive bacteria .

- Thiazole Core : Rigidity and electron-withdrawing effects stabilize interactions with bacterial dihydrofolate reductase .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Protocol :

- Crystallization : Use slow evaporation in DCM/hexane (1:3) to obtain single crystals .

- Data Collection : Employ a Stoe IPDS-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Refinement : SHELXL-2018 for structure solution; R-factors <0.05 indicate high precision .

Q. What computational strategies predict its pharmacokinetic properties and target binding?

- Methods :

- Molecular Docking : AutoDock Vina to simulate binding to C. albicans CYP51 (PDB: 5TZ1); fluorophenyl groups form halogen bonds with heme cofactors .

- ADMET Prediction : SwissADME calculates logP ~3.2 (moderate bioavailability) and CYP3A4 inhibition risk .

Q. How do researchers resolve discrepancies in reported bioactivity data across studies?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.